

physical properties of 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

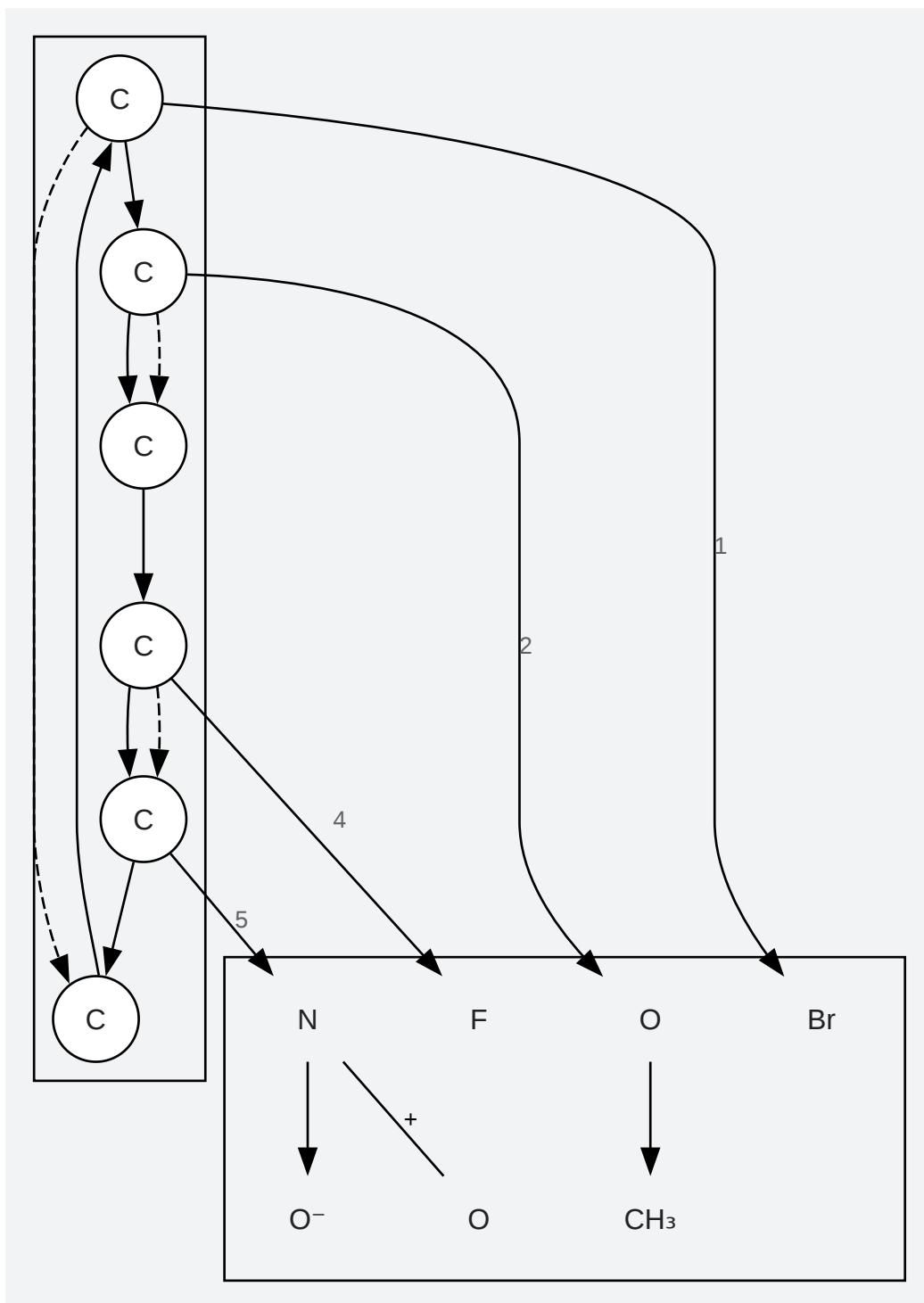
Compound Name: 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene

Cat. No.: B1374663

[Get Quote](#)

An In-Depth Technical Guide to the Physical Properties of **1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene**

Authored by a Senior Application Scientist


This guide provides a comprehensive overview of the essential physical and chemical properties of **1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene**, a key intermediate in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes empirical data with the underlying scientific principles governing its characterization.

Compound Identification and Molecular Structure

1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene is a substituted aromatic compound. Its precise molecular architecture dictates its reactivity and physical behavior.

Systematic IUPAC Name: **1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene** Synonyms: 2-Bromo-5-fluoro-4-nitroanisole[1] CAS Number: 935288-20-3[1][2][3][4] Molecular Formula: C₇H₅BrFNO₃[1][3]

The structural arrangement, featuring an electron-withdrawing nitro group and halogen substituents alongside an electron-donating methoxy group, creates a unique electronic and steric environment crucial for its application as a chemical building block.

[Click to download full resolution via product page](#)

Caption: Molecular structure of **1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene**.

Core Physicochemical Properties

The macroscopic properties of a compound are a direct reflection of its molecular structure and intermolecular forces. The data presented below has been consolidated from various chemical suppliers and databases.

Property	Value	Source(s)
Molecular Weight	250.02 g/mol	[1]
Physical Form	Light-yellow to yellow-green powder or crystals	[3]
Melting Point	152 - 156 °C	[2]
InChI Key	GTIYDLQTZFEZEA-UHFFFAOYSA-N	[1] [3]
Canonical SMILES	COC1=CC(F)=C(C=C1Br)--INVALID-LINK--[O-]	
Typical Purity	≥95%	[3]

The relatively high melting point is indicative of strong intermolecular forces within the crystal lattice, likely influenced by dipole-dipole interactions arising from the polar C-Br, C-F, and C-NO₂ bonds, as well as potential crystal packing efficiencies.

Solubility Profile

Understanding a compound's solubility is paramount for reaction setup, purification, and formulation. The choice of solvent directly impacts reaction kinetics and yield.

Solvent	Solubility	Rationale
N,N-Dimethylformamide (DMF)	Very Soluble	[2]
Methanol	Soluble	[2]
Glacial Acetic Acid	Sparingly Soluble	[2]
Chloroform	Very Slightly Soluble	[2]
Water	Practically Insoluble	[2]

Expert Insight: The high solubility in polar aprotic solvents like DMF is expected due to the compound's polar nature. Its insolubility in water is typical for halogenated nitroaromatic compounds of this size, where the nonpolar aromatic core dominates over the polar functional groups in interactions with water molecules.

Spectroscopic Characterization: A Validating System

Spectroscopic analysis provides an unambiguous fingerprint of the compound, confirming its identity and purity. Each technique offers a self-validating piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

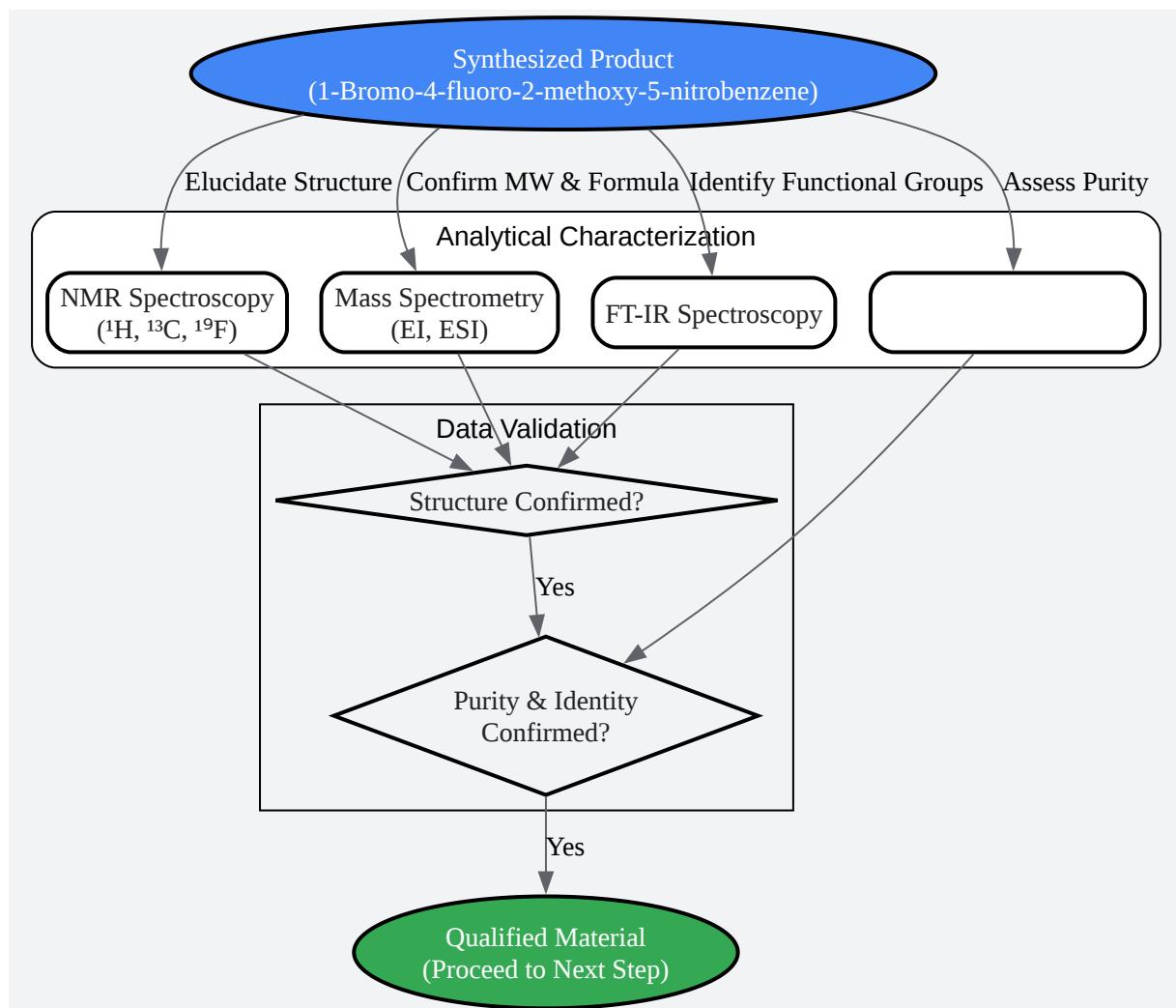
NMR is the cornerstone of structural elucidation for organic molecules. For **1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene**, ^1H , ^{13}C , and ^{19}F NMR would be employed.

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The aromatic region will display two doublets, with coupling constants influenced by the adjacent fluorine atom. The methoxy group will appear as a singlet around 3.9-4.0 ppm.
- ^{13}C NMR: The carbon spectrum will show seven unique signals corresponding to each carbon atom in the molecule. The chemical shifts will be heavily influenced by the attached electronegative atoms (Br, F, O, N).
- ^{19}F NMR: This technique is crucial for confirming the presence and environment of the fluorine atom, showing a single resonance.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present by measuring the absorption of infrared radiation at specific vibrational frequencies.

Expected Key Peaks:


- $\sim 1500\text{-}1550\text{ cm}^{-1}$ and $\sim 1340\text{-}1380\text{ cm}^{-1}$: Strong asymmetric and symmetric stretching vibrations of the nitro (NO_2) group.

- ~ 1200 - 1275 cm^{-1} : C-O stretching of the aryl ether (methoxy group).
- ~ 1000 - 1100 cm^{-1} : C-F stretching vibration.
- ~ 2850 - 2960 cm^{-1} : C-H stretching of the methoxy group.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation pattern, confirming the molecular formula.

- Expected Molecular Ion (M^+): A cluster of peaks around m/z 249 and 251 in a roughly 1:1 ratio, which is the characteristic isotopic pattern for a molecule containing one bromine atom (^{79}Br and ^{81}Br).
- High-Resolution MS (HRMS): Would provide an exact mass measurement to confirm the elemental composition of $\text{C}_7\text{H}_5\text{BrFNO}_3$.

[Click to download full resolution via product page](#)

Caption: Physicochemical characterization workflow for quality control.

Experimental Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)

This protocol describes a self-validating system for determining the melting point, a critical indicator of purity.

Objective: To accurately determine the melting temperature and enthalpy of fusion for **1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene**.

Instrumentation: A calibrated Differential Scanning Calorimeter (DSC).

Methodology:

- **Sample Preparation:** Accurately weigh 1-3 mg of the crystalline sample into a standard aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact.
- **Instrument Setup:**
 - Place the sample pan and an empty reference pan into the DSC cell.
 - Set the purge gas (typically Nitrogen) to a flow rate of 50 mL/min. This inert atmosphere prevents oxidative degradation.
- **Thermal Program:**
 - Equilibration: Equilibrate the cell at 25 °C.
 - Heating Ramp: Ramp the temperature from 25 °C to 180 °C at a rate of 10 °C/min. The heating rate is chosen to ensure thermal equilibrium without sacrificing resolution.
 - Cooling: Cool the sample back to 25 °C.
- **Data Analysis:**
 - Analyze the resulting thermogram. The melting event will appear as an endothermic peak.
 - The onset temperature of the peak is reported as the melting point.
 - The area under the peak is integrated to calculate the enthalpy of fusion (ΔH_{fus}). A sharp peak with a narrow temperature range is indicative of high purity.

Safe Handling and Storage

Proper handling is essential for user safety and maintaining compound integrity.

- Handling: Use in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, to avoid contact with skin and eyes.[2]
- Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[2][3] Keep away from incompatible materials such as strong oxidizing agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-bromo-4-fluoro-2-methoxy-5-nitrobenzene | CymitQuimica [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene | 935288-20-3 [sigmaaldrich.com]
- 4. lookchem.com [lookchem.com]
- To cite this document: BenchChem. [physical properties of 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1374663#physical-properties-of-1-bromo-4-fluoro-2-methoxy-5-nitrobenzene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com